4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Description
Propriétés
IUPAC Name |
4-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O/c1-2-17-8-11-7-12(13,14)9-16(11)10-3-5-15-6-4-10/h10-11,15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMDMTOZGLXRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C2CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
The compound 4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine is a novel piperidine derivative that has garnered attention for its potential biological activities. This article explores its structure-activity relationships (SAR), biological efficacy, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethoxymethyl group and a difluoropyrrolidine moiety. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence biological activity.
In vitro Studies
Recent studies have highlighted the compound's inhibitory effects on various biological targets. For instance, in a series of assays evaluating tyrosinase inhibition, derivatives similar to this compound displayed significant monophenolase activity, suggesting potential applications in skin whitening and antimelanogenic therapies. The pIC50 values ranged from 3.54 to 4.99 across different compounds, indicating varying degrees of potency against the enzyme responsible for melanin synthesis .
Antimycobacterial Activity
In another investigation focused on antimycobacterial properties, structural analogs of this compound were assessed for their activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for effective compounds were reported between 2–4 µg/mL against standard strains, demonstrating promising results for further development in tuberculosis treatment .
Case Study 1: Tyrosinase Inhibition
A study conducted on piperidine derivatives showed that compounds with similar structural features to 4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine exhibited enhanced tyrosinase inhibition. The docking studies indicated that the hydrophobic interactions contributed significantly to the binding affinity of these compounds to the enzyme's active site .
Case Study 2: Antituberculosis Efficacy
Another research effort evaluated the tuberculostatic activity of piperidinothiosemicarbazones. Compounds structurally related to our target compound demonstrated selective activity against M. tuberculosis, with MIC values significantly lower than those against other microorganisms, highlighting their potential as targeted therapies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the piperidine ring and the introduction of fluorine atoms enhance biological activity. The presence of an ethoxymethyl group appears to improve solubility and bioavailability, which are critical factors in drug design.
| Compound Structure | Activity Type | pIC50/MIC Values | Notes |
|---|---|---|---|
| 4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine | Tyrosinase Inhibition | 3.54 - 4.99 | Effective in monophenolase assay |
| Piperidinothiosemicarbazones | Antimycobacterial | 2 - 4 µg/mL | Selective against M. tuberculosis |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Fluorinated Heterocycles
Fluorinated heterocycles are widely studied for their enhanced bioavailability and metabolic resistance. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods. ‡Values inferred from thiol-containing analogues.
Key Observations :
- Fluorine Impact: The 4,4-difluoro substitution in the target compound increases polarity compared to non-fluorinated analogues like sparsentan but improves resistance to oxidative metabolism, a common advantage of fluorinated drugs .
- Spiro vs. Bicyclic Systems : Sparsentan’s diazaspiro core confers rigidity and target selectivity (e.g., endothelin receptor antagonism), while the target compound’s flexible piperidine-pyrrolidine system may allow broader receptor interactions .
Reactivity Trends :
- The target compound’s difluoropyrrolidine ring likely exhibits reduced basicity compared to non-fluorinated pyrrolidines, altering its interaction with biological targets.
- Ethoxymethyl groups in similar compounds (e.g., sparsentan) are stable under physiological conditions but may undergo oxidative metabolism in vivo .
Méthodes De Préparation
Preparation of 4,4-Difluoropyrrolidine Intermediate
- The 4,4-difluoropyrrolidine core is commonly synthesized via fluorination reactions on pyrrolidine derivatives. Fluorination can be achieved by selective electrophilic or nucleophilic fluorinating agents under controlled conditions to introduce two fluorine atoms at the 4-position of the pyrrolidine ring.
- Pd-catalyzed annulation methods have been reported to efficiently construct fluorinated piperidine and pyrrolidine rings, showing high yields and functional group tolerance. For example, Pd(dba)2 catalysis with specific ligands and subsequent acid treatment can yield fluorinated piperidine derivatives in high yield and stereoselectivity, which can be adapted for pyrrolidine analogs.
Coupling with Piperidine
- The final step involves coupling the functionalized 4,4-difluoropyrrolidine bearing the ethoxymethyl group with the piperidine ring.
- This coupling can be achieved via nucleophilic substitution or reductive amination, depending on the functional groups present on the piperidine and pyrrolidine intermediates.
- The reaction conditions are optimized to maintain the integrity of the fluorinated centers and to achieve high yields of the target compound.
Representative Experimental Data and Reaction Conditions
Research Findings and Optimization Notes
- The Pd-catalyzed [4 + 2] annulation approach provides a mild and efficient route to fluorinated piperidine and pyrrolidine intermediates, which are key building blocks for the target compound.
- The presence of fluorine atoms significantly influences the chemical reactivity and biological activity of the molecule, necessitating careful control of reaction conditions to avoid defluorination or unwanted side reactions.
- The ethoxymethyl substituent enhances solubility and may improve pharmacokinetic properties, so its introduction is critical and must be performed under conditions that maintain the fluorinated framework intact.
- Purification techniques such as flash column chromatography using mixtures of ethyl acetate and hexane are effective for isolating the intermediate and final products with high purity.
Comparative Structural Analogues and Their Preparation
| Compound Name | Structural Features | Preparation Highlights | Unique Aspects |
|---|---|---|---|
| 4-Fluoro-1-(prop-2-yn-1-yl)piperidine | Single fluorine atom | Fluorination and alkylation | Different reactivity due to single fluorine |
| 4,4-Difluoro-1-(methyl)piperidine | Methyl substituent | Similar fluorination and alkylation | Alters solubility and biological effects |
| 2-Ethyl-4-(2-fluoroethyl)piperidine | Fluoroethyl substitution | Fluorination and alkylation | Different pharmacokinetics |
| 3,3-Difluoro-N-methylpiperidin-1-amines | N-methyl substitution | Fluorination and amination | Changes receptor binding dynamics |
These analogues underline the importance of the dual fluorination and ethoxymethyl group in the target compound, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
